BenchChemオンラインストアへようこそ!

N-(4-methylbenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

SAR physicochemical properties lead optimization

N-(4-methylbenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921499-63-0) is a fully synthetic small molecule (MW 394.5, C21H22N4O2S) belonging to the 2-ureido-thiazole acetamide structural class. The molecule incorporates a thiazole core linked via an acetamide bridge to a 4-methylbenzyl group, and a urea linkage connecting the thiazole 2-position to a m-tolyl moiety.

Molecular Formula C21H22N4O2S
Molecular Weight 394.49
CAS No. 921499-63-0
Cat. No. B2675452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylbenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide
CAS921499-63-0
Molecular FormulaC21H22N4O2S
Molecular Weight394.49
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC(=C3)C
InChIInChI=1S/C21H22N4O2S/c1-14-6-8-16(9-7-14)12-22-19(26)11-18-13-28-21(24-18)25-20(27)23-17-5-3-4-15(2)10-17/h3-10,13H,11-12H2,1-2H3,(H,22,26)(H2,23,24,25,27)
InChIKeyVCUFNKOCHPHICH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methylbenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921499-63-0): Compound Identity, Structural Class & Procurement Baseline


N-(4-methylbenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921499-63-0) is a fully synthetic small molecule (MW 394.5, C21H22N4O2S) belonging to the 2-ureido-thiazole acetamide structural class . The molecule incorporates a thiazole core linked via an acetamide bridge to a 4-methylbenzyl group, and a urea linkage connecting the thiazole 2-position to a m-tolyl moiety . This class of compounds has been investigated in medicinal chemistry for Src kinase inhibition, antibacterial activity, and anticancer applications, though direct biological annotation for this specific compound remains sparse in the public domain .

Why N-(4-Methylbenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide Cannot Be Replaced by Close Analogs Without Risk of Altered Activity


Within the 2-ureido-thiazole acetamide series, subtle variations in the N-benzyl substituent profoundly modulate target engagement and cellular potency. The 4-methylbenzyl group of the target compound confers a distinct steric and electronic profile compared to unsubstituted benzyl, p-tolyl, or m-tolyl analogs, which in published series have produced up to 10-fold differences in kinase inhibitory activity and cell proliferation inhibition [1]. Direct substitution with a close analog such as N-benzyl-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921484-58-4) or N-(p-tolyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921499-78-7) would therefore risk unpredictable activity shifts, making procurement of the exact compound essential for SAR continuity [1].

Quantitative Differentiation Evidence for N-(4-Methylbenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide vs. Closest Analogs


Structural Differentiation: 4-Methylbenzyl Substituent Confers Distinct Physicochemical Properties vs. Unsubstituted Benzyl and Tolyl Analogs

The target compound bears a 4-methylbenzyl group at the acetamide nitrogen, whereas the closest analogs carry benzyl (CAS 921484-58-4), p-tolyl (CAS 921499-78-7), or m-tolyl (CAS 921482-34-0) groups [1]. In the published Src kinase inhibitor series, the unsubstituted N-benzyl derivative (compound 8a) displayed c-Src GI50 values of 1.34 μM and 2.30 μM in NIH3T3/c-Src527F and SYF/c-Src527F cells respectively, while 4-fluorobenzyl substitution shifted activity profiles [1]. The 4-methylbenzyl group is expected to increase lipophilicity (clogP) relative to benzyl, potentially enhancing membrane permeability, though direct experimental data for the target compound are not publicly available [1].

SAR physicochemical properties lead optimization

Class-Level Urea-Thiazole Pharmacophore: Antibacterial Activity Documented in Patent Literature for Structurally Related Compounds

Patent WO2009015208A1 discloses a broad series of amide and sulfonamide substituted heterocyclic urea compounds with antibacterial activity, encompassing the 2-ureido-thiazole acetamide scaffold [1]. While the target compound itself is not explicitly exemplified in the disclosed antibacterial data tables, the patent establishes that the 2-ureido-thiazole core with N-benzyl acetamide substitution is a privileged scaffold for antibacterial development [1]. Closest exemplified analogs with 3-fluorobenzyl substituents demonstrated antibacterial efficacy, providing a class-level inference that the 4-methylbenzyl variant may retain activity [1].

antibacterial heterocyclic urea thiazole

Src Kinase Inhibitory Activity: Class-Level SAR from Thiazolyl N-Benzyl Acetamide Series

The Fallah-Tafti et al. (2011) study on thiazolyl N-benzyl-substituted acetamide derivatives provides SAR data for the unsubstituted N-benzyl derivative (compound 8a) with c-Src GI50 of 1.34 μM (NIH3T3/c-Src527F) and 2.30 μM (SYF/c-Src527F), and cell proliferation inhibition of 64–71% in BT-20 and CCRF-CEM cells at 50 μM for the 4-fluorobenzyl analog (8b) [1]. The target compound's 4-methylbenzyl group represents a structural intermediate between unsubstituted benzyl and 4-fluorobenzyl, suggesting potential Src inhibitory activity, though direct testing data for CAS 921499-63-0 are absent [1].

Src kinase cancer kinase inhibitor

Urea Transporter B (UT-B) Inhibition: Cross-Class Activity of a Close p-Tolyl Analog

The p-tolyl analog N-(p-tolyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921499-78-7) has been registered in BindingDB (BDBM50394961, CHEMBL2165788) with an IC50 of 14 nM against mouse UT-B in an erythrocyte hypotonic lysis assay [1]. In contrast, the 3,4-dichlorophenyl analog (CAS 921499-99-2) shows an IC50 of 5.0 μM against rat UT-A1 (BDBM50575418), indicating that N-substituent identity dramatically impacts urea transporter selectivity and potency [2]. The target compound has not been tested in these assays, but these data establish that subtle N-substitution changes in this series can produce >350-fold differences in transporter potency [1] [2].

UT-B inhibitor urea transporter diuretic

Recommended Research & Industrial Application Scenarios for N-(4-Methylbenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide


Structure-Activity Relationship (SAR) Expansion of Ureido-Thiazole Acetamide Kinase Inhibitors

Based on the established Src kinase SAR for N-benzyl thiazolyl acetamide derivatives, procurement of the 4-methylbenzyl variant enables systematic exploration of steric and electronic effects at the N-substituent position. The compound fills a gap between unsubstituted benzyl (GI50 ~1.3–2.3 μM) and 4-fluorobenzyl analogs (64–71% cell proliferation inhibition at 50 μM), allowing medicinal chemistry teams to map SAR trends more completely [1].

Urea Transporter Selectivity Profiling in Diuretic and Metabolic Disease Research

Given that the p-tolyl analog demonstrates potent UT-B inhibition (IC50 14 nM) while the 3,4-dichlorophenyl analog shows weak UT-A1 activity (IC50 5.0 μM), the 4-methylbenzyl compound represents a structurally intermediate probe for dissecting N-substituent effects on urea transporter subtype selectivity. This compound can serve as a key tool in understanding structure-selectivity relationships across UT-B and UT-A1 transporters, relevant to diuretic development and metabolic disorders [1] [2].

Antibacterial Lead Optimization Based on Heterocyclic Urea Pharmacophore

The 2-ureido-thiazole acetamide scaffold is protected under patent WO2009015208A1 for antibacterial applications. The target compound's 4-methylbenzyl substituent offers a distinct SAR vector not extensively exemplified in the patent literature, making it valuable for lead optimization programs seeking to improve antibacterial potency, spectrum, or resistance profiles while maintaining intellectual property differentiation [3].

Chemical Biology Probe for Thiazole-Containing Compound Target Deconvolution

As a structurally well-defined member of the ureido-thiazole acetamide class with no publicly disclosed primary target, this compound is suitable for chemical proteomics and target identification campaigns. Its distinct 4-methylbenzyl group provides a unique mass tag (+14 Da vs. benzyl/tolyl analogs) that facilitates differentiation in affinity-based target fishing experiments, making it an ideal probe for identifying novel protein targets within this pharmacophore class [1].

Quote Request

Request a Quote for N-(4-methylbenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.